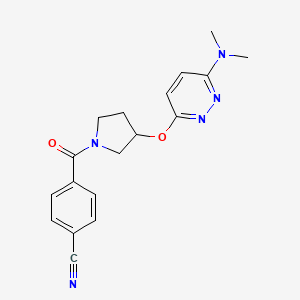
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound with significant importance in various scientific research fields. This benzamide derivative combines elements like chlorine, nitrogen, sulfur, and benzamide, resulting in unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following key steps:
Starting Materials: : The process begins with the appropriate benzamide derivative and thiadiazole precursors.
Reaction Conditions: : Reactions are often conducted under controlled temperatures, with the presence of catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production methods might include:
Large-Scale Reactors: : Utilization of reactors capable of handling the required chemical reactions in bulk quantities.
Automated Processes: : Incorporation of automation to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is known to undergo various reactions, such as:
Oxidation: : It can be oxidized under specific conditions, often leading to changes in the functional groups.
Reduction: : Selective reduction reactions can modify specific parts of the molecule.
Substitution: : Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts and Solvents: : Various catalysts and solvents are used to optimize reaction conditions.
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, with altered chemical properties depending on the reaction type.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications, including:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Employed in studies related to molecular interactions and mechanisms of biological processes.
Medicine: : Investigated for potential therapeutic effects and used in drug design.
Industry: : Applied in the development of advanced materials and chemical products.
Mecanismo De Acción
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules.
Pathways Involved: : The pathways can vary, including inhibition or activation of certain biological processes.
Comparación Con Compuestos Similares
When compared with other similar compounds, 2,5-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique structure and properties:
Similar Compounds: : Examples include other benzamide derivatives and thiadiazole compounds.
Uniqueness: : Its specific combination of elements and functional groups provides distinctive reactivity and applications.
Propiedades
IUPAC Name |
2,5-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS2/c1-17-10-15-14-9(18-10)13-8(16)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWONBCIROBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)



![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)

![N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2896523.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2896529.png)



